molecular formula C16H14N4O2S2 B5111410 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5111410
M. Wt: 358.4 g/mol
InChI Key: OQCYDPMOBIFKGI-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities and are used as key building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of conjugation, which could contribute to its chemical properties and reactivity. The presence of the thiazolidinone ring, the aromatic ring, and the pyrimidine ring could also influence its binding interactions with biological targets .


Chemical Reactions Analysis

As a thiazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could be reduced, or the compound could participate in condensation reactions. The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carbonyl group and the nitrogen in the thiazolidinone ring could influence its polarity and solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Thiazolidinone derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

properties

IUPAC Name

(5Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-9-7-10(2)18-15(17-9)19-20-14(22)13(24-16(20)23)8-11-3-5-12(21)6-4-11/h3-8,21H,1-2H3,(H,17,18,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCYDPMOBIFKGI-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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